1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-2,4,6-trioxohexahydro-5-pyrimidinecarbaldehyde O-methyloxime
Description
The compound 1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-2,4,6-trioxohexahydro-5-pyrimidinecarbaldehyde O-methyloxime features a pyrimidine core with three ketone oxygen atoms (2,4,6-trioxohexahydropyrimidine) and an aldehyde group at position 5, which is modified into an O-methyloxime. A 3-chloro-5-(trifluoromethyl)-2-pyridinyl substituent is linked via an aminoethyl chain. Key structural attributes include:
- Pyrimidine core: Hexahydro configuration with three ketone groups.
- Substituents: Electron-withdrawing chloro and trifluoromethyl groups on the pyridine ring.
- Oxime moiety: O-methyloxime group, which enhances stability and modulates solubility.
Properties
IUPAC Name |
1-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-5-[(Z)-methoxyiminomethyl]-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClF3N5O4/c1-27-21-6-8-11(24)22-13(26)23(12(8)25)3-2-19-10-9(15)4-7(5-20-10)14(16,17)18/h4-6,8H,2-3H2,1H3,(H,19,20)(H,22,24,26)/b21-6- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGZLQFKQGSZWHI-MPUCSWFWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=CC1C(=O)NC(=O)N(C1=O)CCNC2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C\C1C(=O)NC(=O)N(C1=O)CCNC2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClF3N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-2,4,6-trioxohexahydro-5-pyrimidinecarbaldehyde O-methyloxime is a complex organic molecule that has gained attention for its potential biological activities. This article reviews the available literature on its synthesis, biological activities, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 371.72 g/mol. Its structure includes a pyridine ring substituted with a chloro and trifluoromethyl group, which is known to influence its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyridine ring and subsequent modifications to introduce the functional groups. Detailed methodologies can be found in synthetic organic chemistry literature, where various approaches have been optimized for yield and purity.
Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing the trifluoromethyl-pyridine moiety have shown activity against various bacterial strains and fungi. In a study examining related compounds, several demonstrated effective inhibition rates against pathogens such as Staphylococcus aureus and Escherichia coli .
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the effects of this compound on cancer cell lines. Preliminary results suggest that it may induce apoptosis in specific cancer cells, potentially through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction . The half-maximal inhibitory concentration (IC50) values observed were promising, indicating a potential for further development as an anticancer agent.
Toxicity Assessments
Toxicity studies, particularly using zebrafish embryos as a model organism, have been instrumental in assessing the safety profile of this compound. The LC50 values obtained from these studies suggest that while some derivatives exhibit low toxicity, careful evaluation is necessary for therapeutic applications .
Case Studies
- Case Study on Antibacterial Activity : A series of derivatives were tested for their antibacterial efficacy against E. coli. Compounds with similar structural motifs showed inhibition zones ranging from 15 mm to 25 mm at concentrations of 100 µg/mL.
- Case Study on Anticancer Potential : In vitro studies on human breast cancer cell lines revealed that certain analogs led to a significant reduction in cell viability (up to 70% at 10 µM concentration), suggesting a robust anticancer potential .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at specific positions on the pyridine ring or alterations in substituent groups can lead to enhanced potency or selectivity towards particular biological targets.
Comparison with Similar Compounds
Structural Analogues and Key Differences
The target compound shares structural motifs with pyridine-, pyrazole-, and isoxazole-based oxime derivatives. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Key Observations:
Core Structure :
- The pyrimidine core of the target is distinct from pyrazole (–10) and pyridine () analogs. Pyrimidines often exhibit different hydrogen-bonding capabilities compared to five-membered heterocycles.
- Isoxazole derivatives () share the O-methyloxime group but differ in ring strain and electronic properties.
Aminoethyl linker: Unique to the target compound, this may facilitate interactions with biological targets through hydrogen bonding or charge transfer.
Oxime Variations :
- O-methyloxime (target and ) improves metabolic stability compared to bulkier O-benzyloxime () or O-((2-chloropyridinyl)methyl)oxime ().
Physicochemical and Spectroscopic Comparisons
NMR Data (Inferred from and ):
- Region-specific shifts: Compounds with similar substituents (e.g., trifluoromethyl) show overlapping chemical shifts in non-substituted regions (). For example, shifts in regions A (positions 39–44) and B (positions 29–36) in pyrazole derivatives () correlate with substituent positioning. The target compound’s pyrimidine core would likely exhibit distinct shifts in these regions.
Melting Points ():
- Pyrazole derivatives with halogenated aryloxy groups (e.g., 9l: 106–108 °C; 9m: 85–87 °C) demonstrate how electron-withdrawing substituents increase melting points. The target compound’s melting point is unreported but expected to differ due to its pyrimidine core.
Bioactivity and Functional Implications
- Lumping strategy (): The target could be grouped with trifluoromethylated pyridine/pyrimidine derivatives for studying physicochemical behavior in drug design.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
